

toxicological profile and safety assessment of alpha-Hexylcinnamaldehyde.

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Compound of Interest

Compound Name: *alpha-Hexylcinnamaldehyde*

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An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of **alpha-Hexylcinnamaldehyde**

Introduction

alpha-Hexylcinnamaldehyde (HCA), also known as hexyl cinnamal, is a common fragrance ingredient valued for its jasmine-like floral scent.[1][2] It is a synthetic aromatic aldehyde that is also found naturally in the essential oil of chamomile.[1] Widely used in cosmetics, personal care products, and industrial cleaners, its safety has been thoroughly evaluated by various international bodies.[1] This guide provides a comprehensive overview of the toxicological profile of HCA, detailing key safety endpoints, experimental methodologies, and the overall safety assessment for researchers, scientists, and drug development professionals.

Chemical Identity:

- CAS Number: 101-86-0[1][3]
- EC Number: 202-983-3[4]
- Chemical Name: 2-(phenylmethylene)octanal[5]
- Synonyms: Hexyl cinnamal, α -n-Hexyl- β -phenylacrolein, HCA[1][3]
- Molecular Formula: C₁₅H₂₀O[6]

Toxicological Profile

The toxicological profile of HCA has been established through a series of in vitro, in vivo, and human studies. The primary health effect of concern is skin sensitization, while it demonstrates low acute and systemic toxicity.

Acute Toxicity

HCA exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity Data for **alpha-Hexylcinnamaldehyde**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	3100 mg/kg bw	[4][7][8]
LD50	Rabbit	Dermal	>3000 mg/kg bw	[4][7][9]
LC50	Rat	Inhalation	>2.12 mg/L (4-hr exposure)	[10]

- Acute Oral Toxicity (as per US HPVIS; REACHb): Studies were conducted in Wistar rats. The chemical was administered at doses of 1780, 2670, 4000, or 6000 mg/kg bw. Animals were observed for signs of toxicity at one, six, and 24 hours post-dosing, and daily for 14 days. Sub-lethal effects included lethargy, depression, anorexia, and weight loss.
- Acute Dermal Toxicity (as per REACHb; US HPVIS): Studies were performed on rabbits. HCA was applied to a clipped area of skin at doses up to 3000 mg/kg bw for 24 hours. No mortalities were reported.
- Acute Inhalation Toxicity (similar to OECD TG 403): Sprague Dawley rats were exposed to HCA as an aerosol in a single four-hour exposure at a mean measured concentration of 2.12 mg/L. Animals were observed for 14 days.

Skin and Eye Irritation

HCA is considered a skin irritant but not an eye irritant based on animal studies.

Table 2: Irritation Data for **alpha-Hexylcinnamaldehyde**

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritating (Severe erythema and oedema)	[9]
Eye Irritation	Rabbit	Not an irritant (Slight, reversible redness)	

- Skin Irritation (EU Method B.4): In a study on male New Zealand White rabbits, 0.5 mL of undiluted HCA was applied to the skin under a semi-occlusive dressing for four hours. Observations were made for 11 days. Severe erythema and oedema were noted at 24, 48, and 72 hours, which were fully reversible within the observation period.
- Eye Irritation (EU Method B.5): 0.1 mL of undiluted HCA was instilled into the conjunctival sac of male New Zealand White rabbits. Observations were made for seven days. Only slight conjunctival redness was observed, which reversed within two days.

Skin Sensitization

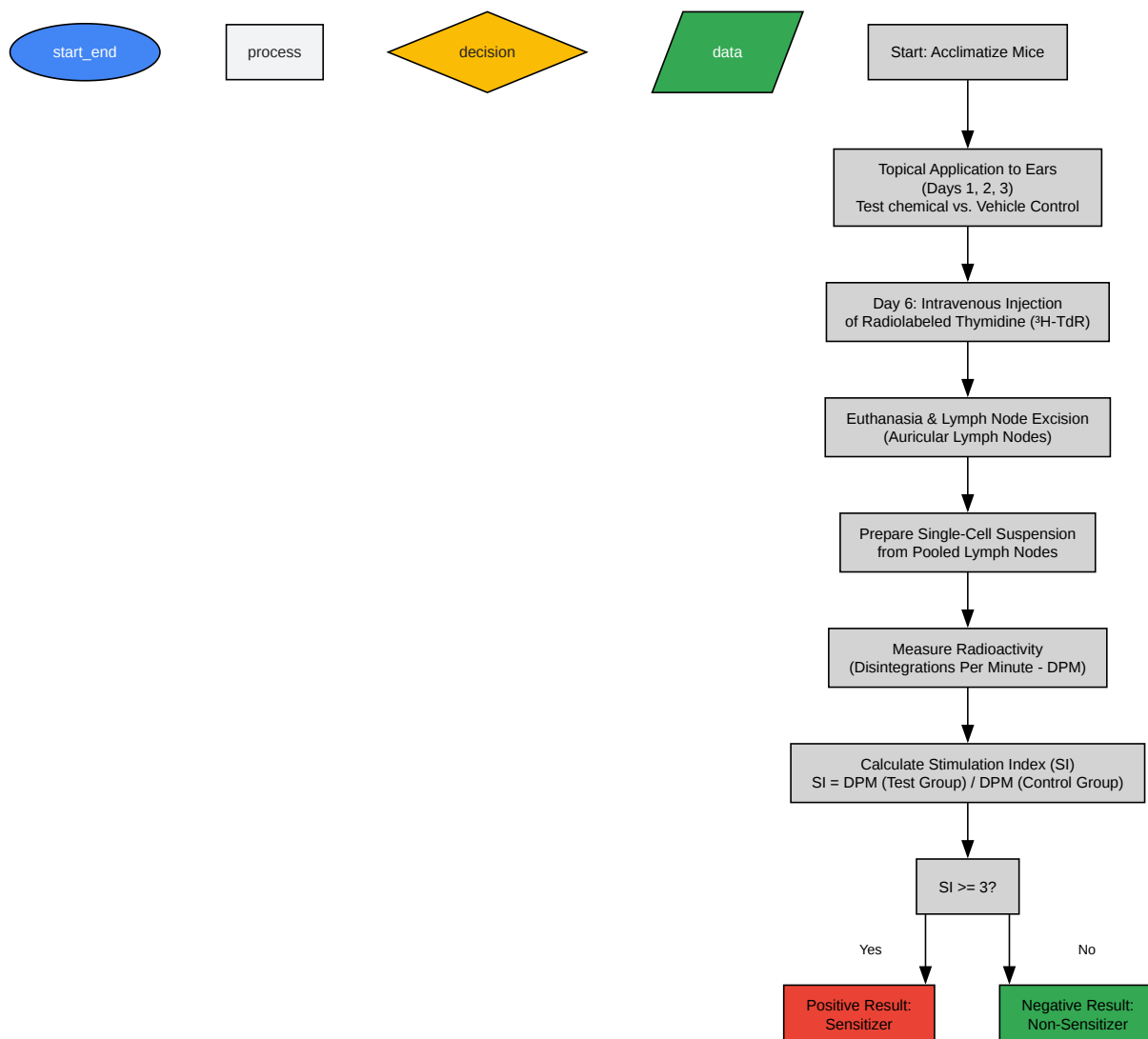
The most critical health effect for HCA is its potential to cause skin sensitization. It is classified as a moderate skin sensitizer and is often used as a positive control in predictive assays.[1][11]

Table 3: Skin Sensitization Data for **alpha-Hexylcinnamaldehyde**

Assay	Species	Result	Value	Reference
Local Lymph Node Assay (LLNA)	Mouse (CBA/Ca)	Sensitizer	EC3: 6.6–11.5%	
Guinea Pig Maximisation Test	Guinea Pig	Sensitizer	70% positive response	
Human Repeat Insult Patch Test (HRIPT)	Human	Not a sensitizer	At 20% concentration	

- Local Lymph Node Assay (LLNA) (OECD TG 429): Female CBA/Ca mice (five per group) were treated with HCA at concentrations of 1.5%, 10%, or 50% w/v. The substance was applied epicutaneously to the ears for three consecutive days. Lymphocyte proliferation in the draining auricular lymph nodes was measured to determine the stimulation index. An EC3 value, the concentration estimated to produce a three-fold increase in lymphocyte proliferation, was calculated.

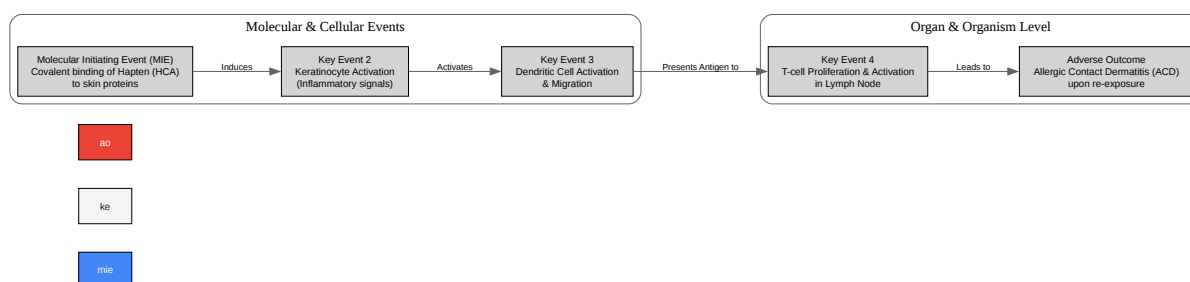
Below is a generalized workflow for the Local Lymph Node Assay.



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A generalized workflow for the Local Lymph Node Assay (LLNA).

The mechanism of skin sensitization involves a series of key events, as depicted in the Adverse Outcome Pathway (AOP) diagram below.



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Adverse Outcome Pathway (AOP) for skin sensitization.

Repeated-Dose Toxicity

Studies on repeated exposure to HCA indicate potential effects on the liver and skin at high doses, particularly via the dermal route.

Table 4: Repeated-Dose Toxicity Data for **alpha-Hexylcinnamaldehyde**

Duration	Species	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
90-day	Rat (SD)	Dermal	-	125 mg/kg bw/day	Changes in liver, local skin effects	[10]
14-week	Rat (CFE)	Oral	29.9 mg/kg bw/day (male)	287.3 mg/kg bw/day (male)	Increased relative liver/kidney weights	

Note: The oral study was conducted on a read-across analog, alpha-amylicinnamaldehyde.

- 90-Day Dermal Study: Male Sprague Dawley rats received daily dermal applications of HCA at doses of 125, 250, 500, or 1000 mg/kg bw/day on shaved dorsal skin. A Lowest Observed Adverse Effect Level (LOAEL) was established at 125 mg/kg bw/day based on liver changes and local skin effects. A No Observed Adverse Effect Level (NOAEL) for systemic effects was derived at 150 mg/kg bw/day.[10]

Genotoxicity

Based on a weight of evidence from available in vitro and in vivo studies, HCA is not considered to be genotoxic.[9]

Table 5: Genotoxicity Data for **alpha-Hexylcinnamaldehyde**

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test, OECD 471)	S. typhimurium	With & Without	Negative	
In vitro Mammalian Cell Assays	Isolated mammalian cells	With & Without	Positive (aberrations/mutations)	[9]
In vivo Assays	-	-	Negative	[9]

Interestingly, some research suggests HCA has antimutagenic properties, inhibiting the genotoxicity of certain environmental pollutants in the bacterial reverse mutation assay.[12][13][14]

Reproductive and Developmental Toxicity

Available data indicate that HCA is not expected to cause reproductive or developmental toxicity.

Table 6: Reproductive & Developmental Toxicity Data

Study Type	Species	Route	NOAEL (Maternal & Developmental)	Reference
One-Generation (similar to OECD TG 421)	Rat (Crj:CD(SD))	Oral	≥1000 mg/kg bw/day	
Screening Study (OECD 421)	Rat	Oral	≥100 mg/kg/day (Fertility & Development)	[10][15]

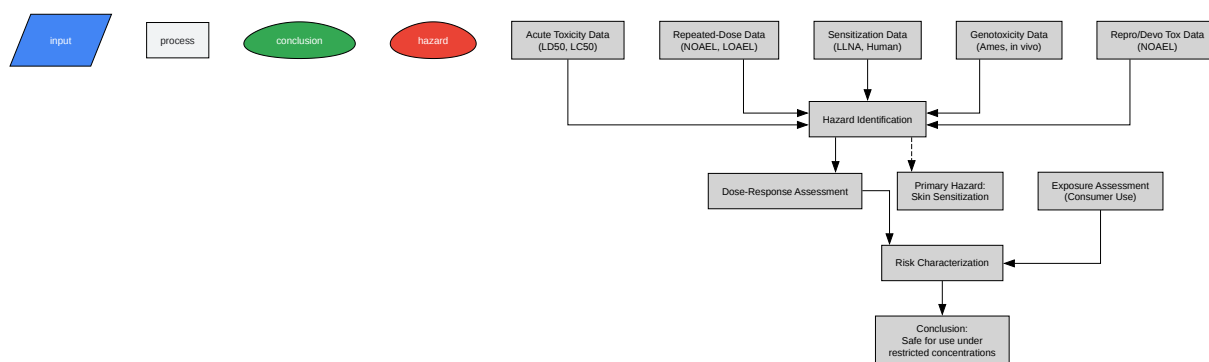
- Crj:CD(SD) rats (eight per sex per dose) were administered HCA in corn oil at doses of 12.5, 25, 50, or 1000 mg/kg bw. Males were treated for 14 days before mating and through a maximum seven-day mating period. Females were treated for two weeks before mating, through mating, and until day 45 of treatment. No treatment-related clinical or necropsy effects were seen in the F1 generation pups, and no developmental effects were observed.

Carcinogenicity

There is no data available from specific carcinogenicity studies on HCA. However, the International Agency for Research on Cancer (IARC) does not identify HCA as a probable, possible, or confirmed human carcinogen.^[4]

Safety Assessment and Conclusion

The safety assessment of **alpha-Hexylcinnamaldehyde** integrates data from all toxicological endpoints. The process involves hazard identification, dose-response assessment, and exposure assessment to characterize the risk.



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Generalized safety assessment process for HCA.

Summary of Findings:

- Primary Hazard: The critical health effect for HCA is skin sensitization. The Research Institute for Fragrance Materials (RIFM) has concluded it is a moderate skin sensitizer.[1]
- Systemic Toxicity: HCA demonstrates a low order of systemic toxicity. The NOAEL for systemic effects from repeated dermal exposure is 150 mg/kg bw/day.[10]
- Genotoxicity & Carcinogenicity: HCA is not considered genotoxic, and there is no evidence to classify it as a carcinogen.[4]
- Reproductive Toxicity: HCA is not considered a reproductive or developmental toxicant.[15]

Regulatory Status:

- The EU has identified HCA as a potential skin sensitizer and requires its declaration on cosmetic product labels if it exceeds certain concentrations to inform consumers with allergies.[1][16]
- The International Fragrance Association (IFRA) has established standards that set maximum acceptable concentrations for HCA in various consumer product categories to mitigate the risk of sensitization.[1][3]
- It is considered "Generally Regarded as Safe" (GRAS) for its use as a flavoring substance by the US FDA and the WHO.[9][17]

In conclusion, **alpha-Hexylcinnamaldehyde** is a well-studied fragrance ingredient. While it has a low potential for systemic toxicity, its classification as a skin sensitizer necessitates concentration limits in consumer products to ensure safety for individuals who may be susceptible to fragrance allergies.

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